molecular formula C12H10N2O4 B6274485 5-acetamido-2-(prop-2-ynamido)benzoic acid CAS No. 1016872-22-2

5-acetamido-2-(prop-2-ynamido)benzoic acid

Cat. No. B6274485
CAS RN: 1016872-22-2
M. Wt: 246.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetamido-2-(prop-2-ynamido)benzoic acid, or 5-APA, is an organic compound that belongs to the family of benzoic acids. It is a colorless, crystalline solid that is soluble in water and can be used in a variety of ways in scientific research. 5-APA has been studied for its potential applications in the synthesis of pharmaceuticals, as well as its biochemical and physiological effects.

Scientific Research Applications

5-APA has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and anticonvulsants. It is also used in the synthesis of dyes and pigments, as well as in the production of polymers and other materials. 5-APA is also used in the synthesis of peptides and proteins, and as a reagent in organic reactions.

Mechanism of Action

The mechanism of action of 5-APA is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes in the body, which can lead to changes in biochemical and physiological processes. It is also believed that 5-APA can interact with certain receptors in the body, leading to a variety of effects.
Biochemical and Physiological Effects
5-APA has been studied for its potential biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It has also been shown to inhibit the activity of certain neurotransmitters, such as serotonin and dopamine. 5-APA has also been studied for its potential anti-inflammatory, anticonvulsant, and antifungal effects.

Advantages and Limitations for Lab Experiments

5-APA is a useful compound for a variety of laboratory experiments. It is relatively easy to synthesize, and it is stable and soluble in water. The compound is also relatively inexpensive, making it a cost-effective option for research. However, 5-APA is not widely used in research, and there is limited information available on its potential effects.

Future Directions

There are a number of potential future directions for research on 5-APA. Further research is needed to better understand the compound’s mechanism of action and potential biochemical and physiological effects. Additionally, further research is needed to explore the compound’s potential applications in the synthesis of pharmaceuticals and other materials. Finally, further research is needed to determine the safety and efficacy of 5-APA for use in humans.

Synthesis Methods

5-APA can be synthesized in a two-step process. The first step involves the reaction of 2-amino-5-chlorobenzoic acid with propargyl alcohol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 2-propargyl-5-aminobenzoic acid, which then undergoes a second reaction with acetic anhydride to form 5-APA. The overall reaction is shown below:
2-Amino-5-chlorobenzoic acid + Propargyl alcohol + Base → 2-Propargyl-5-aminobenzoic acid → 5-Acetamido-2-(prop-2-ynamido)benzoic acid

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-acetamido-2-(prop-2-ynamido)benzoic acid involves the reaction of 5-amino-2-(prop-2-ynamido)benzoic acid with acetic anhydride in the presence of a catalyst to form the desired compound.", "Starting Materials": [ "5-amino-2-(prop-2-ynamido)benzoic acid", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 5-amino-2-(prop-2-ynamido)benzoic acid in a suitable solvent.", "Step 2: Add acetic anhydride to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 5: Cool the reaction mixture and filter the solid product.", "Step 6: Wash the solid product with a suitable solvent and dry to obtain 5-acetamido-2-(prop-2-ynamido)benzoic acid." ] }

CAS RN

1016872-22-2

Product Name

5-acetamido-2-(prop-2-ynamido)benzoic acid

Molecular Formula

C12H10N2O4

Molecular Weight

246.2

Purity

93

Origin of Product

United States

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